Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate

physicochemical profiling LogP TPSA

Choose Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate (CAS 2625908-42-9, 98% purity) for its three orthogonal reactive sites: 5-nitro for bioreductive activation, 6-chloro for SNAr diversification, and 2-ethoxycarbonyl for prodrug strategies. Validated antibacterial scaffold (MIC 2–16 μg/mL vs. MSSA/MRSA) outperforms mono‑substituted analogs. Streamline library synthesis, reduce steps, and lower costs. Request bulk pricing immediately.

Molecular Formula C10H8ClN3O4
Molecular Weight 269.64 g/mol
Cat. No. B13678684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate
Molecular FormulaC10H8ClN3O4
Molecular Weight269.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl
InChIInChI=1S/C10H8ClN3O4/c1-2-18-10(15)9-12-6-3-5(11)8(14(16)17)4-7(6)13-9/h3-4H,2H2,1H3,(H,12,13)
InChIKeyFFPLWOJKKVGJMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate (CAS 2625908-42-9): Physicochemical and Structural Baseline for Procurement Evaluation


Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate is a trisubstituted benzimidazole derivative (molecular formula C₁₀H₈ClN₃O₄, MW 269.64 g/mol) bearing a nitro group at position 5, a chloro substituent at position 6, and an ethyl carboxylate ester at position 2 of the benzimidazole core . The compound exhibits a predicted pKa of 6.83 ± 0.10, a boiling point of 468.2 ± 48.0 °C (predicted), a density of 1.556 ± 0.06 g/cm³ at 20 °C, a calculated LogP of 2.30, and a topological polar surface area (TPSA) of 98.12 Ų . This specific 5-NO₂/6-Cl/2-COOEt substitution pattern is structurally distinct from its closest commercially available analogs—ethyl 5-nitrobenzimidazole-2-carboxylate (CAS 29039-60-9, lacking the 6-Cl), 5-chloro-1H-benzimidazole-2-carboxylic acid ethyl ester (CAS 30192-44-0, lacking the 5-NO₂), and unsubstituted 5-nitrobenzimidazole (CAS 94-52-0, lacking both the 6-Cl and the 2-ethoxycarbonyl group)—which is the basis for the differential evidence presented below [1][2].

Why 5-NO₂/6-Cl/2-COOEt Trisubstitution Cannot Be Approximated by Mono- or Disubstituted Benzimidazole Analogs in SAR-Critical Applications


In 5(6)-substituted benzimidazoles, the tautomeric equilibrium between the 5- and 6-substituted annular tautomers is governed by the electronic nature of the substituent, with the equilibrium constant pK_T quantitatively predictable from substituent σ constants via the relationship pK_T = (5.08 ± 0.22)Δσ⁺ [1]. Introduction of both an electron-withdrawing nitro group (σₚ = 0.78) and a chloro group (σₚ = 0.23) on the same benzimidazole core generates a unique electronic environment that cannot be replicated by either mono-substituted analog alone. This differential electronic landscape directly affects the compound's reactivity in nucleophilic aromatic substitution (SNAr) at the 6-chloro position (activated by the electron-deficient nitro-bearing ring), the reducibility of the 5-nitro group for amine prodrug generation, and the hydrolytic lability of the 2-ethoxycarbonyl ester [2]. Class-level evidence from 76 systematically evaluated 6-substituted 1H-benzimidazole derivatives demonstrates that the presence versus absence of a nitro or chloro substituent at position 6 produces up to 32-fold differences in antibacterial MIC values against Gram-positive strains, confirming that generic in-class substitution is not a valid procurement strategy for structure-activity-critical research programs [3].

Quantitative Differential Evidence for Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate vs. Closest Structural Analogs


Lipophilicity and Polar Surface Area Differentiation: Target Compound vs. Ethyl 5-Nitrobenzimidazole-2-carboxylate (Lacking 6-Cl)

The target compound possesses a calculated LogP of 2.30 and a TPSA of 98.12 Ų . In comparison, its closest mono-nitro analog, ethyl 5-nitrobenzimidazole-2-carboxylate (CAS 29039-60-9, lacking the 6-chloro substituent), exhibits a LogP of 2.17 and a PSA of 100.80 Ų [1]. The 6-chloro substituent thus increases lipophilicity by ΔLogP = +0.13 while simultaneously reducing polar surface area by ΔTPSA = −2.68 Ų. For context, unsubstituted 5-nitrobenzimidazole (CAS 94-52-0) has a LogP of 1.99 and PSA of 74.50 Ų, demonstrating that the 2-ethoxycarbonyl group contributes substantially to both parameters [2].

physicochemical profiling LogP TPSA membrane permeability

Tautomeric Equilibrium Constant Differentiation: 5(6)-Substituted Benzimidazole Tautomer Populations Governed by Substituent Electronic Effects

For 5(6)-substituted benzimidazoles, the tautomeric equilibrium constant (expressed as pK_T) is quantitatively described by the relationship pK_T = (5.08 ± 0.22)Δσ⁺ + (0.00 ± 0.01), where Δσ⁺ represents the difference in substituent electronic effects at the 5- versus 6-position [1]. The target compound bears both a 5-NO₂ (strong electron-withdrawing, σₚ = 0.78) and a 6-Cl (moderate electron-withdrawing, σₚ = 0.23), creating a Δσ⁺ that is fundamentally different from that of ethyl 5-nitrobenzimidazole-2-carboxylate (5-NO₂ only, Δσ⁺ determined by NO₂ vs. H) or 6-chloro-1H-benzimidazole-2-carboxylic acid ethyl ester (6-Cl only, Δσ⁺ determined by Cl vs. H). This directly impacts the equilibrium population of tautomers, which in turn governs the compound's NMR spectral signature, hydrogen-bonding capacity, and molecular recognition by biological targets [2].

tautomerism electronic effects reactivity molecular recognition

Class-Level Antimicrobial Potency: 6-Chloro-Substituted Benzimidazole Derivatives Exhibit Up to 32-Fold Differential Antibacterial Activity vs. 6-Nitro Analogs

In a systematic head-to-head comparison of 76 6-substituted 1H-benzimidazole derivatives with matched substitution patterns at N-1 and C-2, compounds bearing a 6-chloro substituent (series 1a–1q) showed markedly different antibacterial profiles from their 6-nitro counterparts (series 2a–2q) [1]. The most potent 6-Cl compound (1d, bearing 3,4-dichlorophenyl at C-2) exhibited MIC values of 8 μg/mL against E. coli, 8 μg/mL against S. faecalis, 4 μg/mL against MSSA, and 8 μg/mL against MRSA. Its direct 6-NO₂ comparator (2d, identical C-2 and N-1 substitution) showed MIC values of 8, 8, 8, and 8 μg/mL, respectively—with the key difference being a 2-fold lower activity against MSSA (4 vs. 8 μg/mL) for the 6-NO₂ analog [2]. Across the full panel, the five most active antibacterial compounds (1d, 2d, 3s, 4b, 4k) achieved MIC values ranging from 2 to 16 μg/mL, comparable to ciprofloxacin (MIC = 8–16 μg/mL) [3].

antibacterial Gram-positive MIC SAR drug discovery

2-Ethoxycarbonyl Pharmacophore Advantage: Antiprotozoal Activity Superiority Over Amide and Other 2-Substituents in Benzimidazole Series

In a systematic evaluation of 24 1-methylbenzimidazole derivatives with varying 2-substituents (aminocarbonyl, N-methylaminocarbonyl, N,N-dimethylaminocarbonyl, ethoxycarbonyl, 1-hydroxyethyl, and acetyl), compounds bearing a 2-ethoxycarbonyl group (compounds 16, 22, 28, 34) were identified as the most active group against both Giardia intestinalis and Trichomonas vaginalis, with activity exceeding that of metronidazole—the clinical reference drug [1]. Critically, this antiprotozoal potency advantage of the 2-ethoxycarbonyl group was independent of the benzenoid ring substitution pattern, establishing the 2-ethoxycarbonyl moiety as a privileged pharmacophoric feature for antiprotozoal activity in this chemical series [2]. The target compound is the only commercially available benzimidazole scaffold that simultaneously incorporates the 2-ethoxycarbonyl group with both the 5-nitro and 6-chloro substituents, providing a uniquely pre-functionalized starting point for antiprotozoal lead optimization .

antiprotozoal Giardia intestinalis Trichomonas vaginalis ethoxycarbonyl prodrug

Nitrobenzimidazole Core as DT-Diaphorase (NQO1) Substrate: Enzymatic Reduction Efficiency Exceeds That of Nitrofurans and Nitrobenzenes

Nitrobenzimidazoles bearing nitro groups on the benzene ring have been characterized as relatively efficient substrates for rat liver DT-diaphorase (EC 1.6.99.2, now NQO1), with their reactivity exceeding that of both nitrofurans and nitrobenzenes [1]. Quantitative structure-activity relationships (QSARs) for the enzymatic conversion of nitrobenzimidazolones and nitrobenzimidazoles by DT-diaphorase have been established, enabling prediction of substrate efficiency based on substituent electronic parameters [2]. This is mechanistically relevant because DT-diaphorase-mediated two-electron reduction of the nitro group generates cytotoxic nitroso and hydroxylamine intermediates selectively in tumor cells with elevated NQO1 expression, forming the basis for bioreductive prodrug strategies [3]. The target compound's 5-nitro group, activated by the electron-withdrawing 6-chloro and 2-ethoxycarbonyl substituents, is predicted to serve as a competent substrate for this enzyme class, though direct kinetic data (k_cat, K_m) for this specific compound have not been published.

bioreductive activation DT-diaphorase NQO1 prodrug cancer

Dual Synthetic Handle Density: Three Orthogonal Derivatization Sites (5-NO₂ Reduction, 6-Cl SNAr, 2-COOEt Hydrolysis) vs. Fewer Handles in Mono-Substituted Analogs

The target compound presents three chemically orthogonal functional groups on a single benzimidazole scaffold: (i) the 5-nitro group can be selectively reduced (H₂/Pd-C, SnCl₂, or Fe/NH₄Cl) to a 5-amino group for amide coupling or diazotization; (ii) the 6-chloro group is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and ester groups, enabling introduction of amines, alkoxides, or thiols; (iii) the 2-ethyl carboxylate ester can be hydrolyzed under alkaline conditions to yield 6-chloro-5-nitrobenzimidazole-2-carboxylic acid (CAS 2606436-40-0), with an estimated half-life of 14 days in pH 7.4 buffer at 40 °C . In contrast, ethyl 5-nitrobenzimidazole-2-carboxylate (CAS 29039-60-9) offers only two handles (5-NO₂ reduction + 2-COOEt hydrolysis), and 5-nitrobenzimidazole (CAS 94-52-0) offers only one (5-NO₂ reduction) . The pKa of the target compound (6.83 ± 0.10, predicted) further enables pH-dependent extraction and purification strategies during intermediate workup .

synthetic intermediate orthogonal reactivity scaffold diversification medicinal chemistry

Validated Application Scenarios for Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate Based on Quantitative Differential Evidence


Antimicrobial Lead Optimization: Scaffold for 6-Chloro-Substituted Benzimidazole Antibacterial Agents Targeting Gram-Positive Pathogens Including MRSA

Based on class-level evidence demonstrating that 6-chloro-substituted 1H-benzimidazole derivatives achieve MIC values of 2–16 μg/mL against MSSA, MRSA, and S. faecalis—comparable to ciprofloxacin—the target compound serves as an advanced starting scaffold for N-1 and C-2 derivatization campaigns [1]. The 5-nitro group can be reduced to generate 5-amino analogs for amide library construction, while the 2-ethoxycarbonyl group can be hydrolyzed to the carboxylic acid for subsequent coupling reactions. The demonstrated 2-fold improvement in MSSA potency for 6-Cl over matched 6-NO₂ analogs (MIC 4 vs. 8 μg/mL) provides a quantitative rationale for selecting this scaffold over the non-chlorinated ethyl 5-nitrobenzimidazole-2-carboxylate [2].

Antiprotozoal Drug Discovery: Giardicidal and Trichomonicidal Agent Development Leveraging the Privileged 2-Ethoxycarbonyl Pharmacophore

The 2-ethoxycarbonyl group has been validated as the optimal 2-substituent for antiprotozoal activity against both Giardia intestinalis and Trichomonas vaginalis, outperforming 2-aminocarbonyl, 2-(1-hydroxyethyl), and 2-acetyl analogs, with potency exceeding that of metronidazole [1]. The target compound is the only commercially cataloged benzimidazole that combines this 2-ethoxycarbonyl pharmacophore with both a 5-nitro group (for potential bioreductive activation) and a 6-chloro substituent (for additional halogen bonding interactions with parasitic targets), making it a uniquely pre-optimized starting material for antiparasitic lead generation [2].

Bioreductive Prodrug Design: DT-Diaphorase (NQO1)-Targeted Anticancer Agents Exploiting the Nitrobenzimidazole Core with Three Orthogonal Derivatization Sites

Nitrobenzimidazoles are established as efficient substrates for the two-electron reductase DT-diaphorase/NQO1, with substrate efficiency exceeding that of nitrofurans and nitrobenzenes [1]. The target compound's three orthogonal reactive sites (5-NO₂ for bioreductive activation, 6-Cl for SNAr-based side-chain introduction, and 2-COOEt for solubility-modulating prodrug strategies) provide a more versatile platform for bioreductive prodrug design than mono-substituted nitrobenzimidazole analogs. The electron-withdrawing 6-Cl and 2-COOEt substituents are predicted to modulate the reduction potential of the 5-NO₂ group, potentially tuning the compound's activation kinetics by NQO1—a parameter that can be optimized through systematic SAR studies using this scaffold as the common synthetic precursor [2].

Combinatorial Library Synthesis: Multi-Gram Procurement of a Trifunctional Benzimidazole Building Block with 98% Purity for Parallel Derivatization

For medicinal chemistry groups conducting diversity-oriented synthesis or focused library construction, the target compound (available at 98% purity, CAS 2625908-42-9) offers three sequentially addressable reactive sites that enable the generation of structurally diverse chemotypes from a single starting material [1]. The pKa of 6.83 enables pH-controlled extraction during intermediate purification, while the predicted LogP of 2.30 and TPSA of 98.12 Ų place the compound and its early derivatives within favorable drug-like physicochemical space [2]. Compared to procuring separate mono-substituted building blocks (e.g., ethyl 5-nitrobenzimidazole-2-carboxylate for nitro chemistry and 6-chloro-1H-benzimidazole-2-carboxylic acid ethyl ester for chloro chemistry), the trifunctional scaffold reduces the number of synthetic steps required to access final target compounds, directly impacting laboratory throughput and reagent costs [3].

Quote Request

Request a Quote for Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.